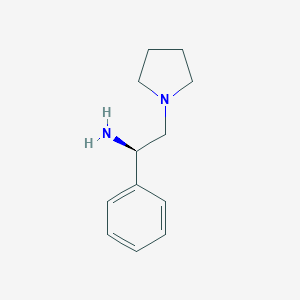

(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine

Description

Significance of Enantiomerically Pure Amines in Chemical Synthesis

Enantiomerically pure amines, which are chiral amines existing as a single mirror image form, are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. openaccessgovernment.orgchemistryviews.orgrsc.org Approximately 40-45% of small-molecule drugs contain chiral amine fragments, highlighting their prevalence and significance. openaccessgovernment.orgacs.org The specific spatial orientation of the amine group is often critical for its interaction with biological targets like enzymes and receptors, which are themselves chiral. openaccessgovernment.org

The differential biological effects of enantiomers are famously illustrated by the tragic case of thalidomide, where one enantiomer possessed the desired therapeutic effect while the other was highly teratogenic. openaccessgovernment.org This underscores the critical need for methods that can produce single, pure enantiomers of chiral compounds. openaccessgovernment.org Consequently, the development of synthetic routes to enantiomerically pure amines is a major focus of research. rsc.orgacs.org These compounds serve as crucial building blocks and intermediates in the construction of complex molecules with desired biological activities. chemistryviews.orgacs.org

The synthesis of these optically pure amines can be challenging. researchgate.net Traditional methods often result in a racemic mixture (an equal mixture of both enantiomers), which then requires separation through a process called resolution. libretexts.orgnih.gov Modern synthetic strategies, however, increasingly focus on asymmetric synthesis, which aims to create a single enantiomer directly. libretexts.org This can be achieved through various methods, including the use of chiral catalysts, auxiliaries, or enzymes. chemistryviews.orgacs.orgnih.gov

Role of Pyrrolidine (B122466) Ring Systems as Versatile Building Blocks

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.netnih.govnih.gov This structural motif is found in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. nih.govwikipedia.org Its prevalence extends to numerous synthetic drugs, such as procyclidine (B1679153) and bepridil, and is a core component of the racetam family of nootropics. wikipedia.orglifechemicals.com

The versatility of the pyrrolidine scaffold stems from several key features:

Stereochemistry : The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. This allows for precise control over the three-dimensional shape of a molecule, which is crucial for its biological activity. nih.govresearchgate.netnih.gov

Structural Rigidity and Conformation : The non-planar, puckered nature of the pyrrolidine ring, often described as "pseudorotation," provides a defined three-dimensional structure that can favorably orient substituents for binding to biological targets. nih.govresearchgate.netnih.gov

Synthetic Accessibility : A wide range of synthetic methods exists for the construction and functionalization of the pyrrolidine ring. nih.govosaka-u.ac.jp These include 1,3-dipolar cycloadditions and various cyclization strategies. nih.gov Furthermore, the readily available chiral pool of proline provides a convenient starting point for the synthesis of enantiomerically pure pyrrolidine derivatives. researchgate.net

The combination of these properties makes the pyrrolidine ring a highly sought-after building block for the design and synthesis of novel compounds with diverse biological profiles, including anticancer, antibacterial, anti-inflammatory, and central nervous system activities. nih.govnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIHRUKAVZEIRO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r 1 Phenyl 2 Pyrrolidin 1 Ylethanamine and Its Stereoisomers

Direct and Convergent Synthetic Routes to 1-Phenyl-2-pyrrolidin-1-ylethanamine

A primary and well-documented method for synthesizing 1-phenyl-2-pyrrolidin-1-ylethanamine and its analogs involves the nucleophilic substitution of an α-haloketone with pyrrolidine (B122466), followed by reduction. A common precursor, 1-phenyl-2-bromopentan-1-one, can be reacted with pyrrolidine in a suitable solvent like anhydrous ethanol. This SN2 reaction yields an α-aminoketone intermediate, 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. nih.gov Subsequent reduction of the keto group furnishes the final diamine product.

Another established route is the reductive amination of a suitable ketone precursor. This can involve reacting a precursor like 1-phenylpentan-1-one with pyrrolidine under reductive conditions. Enzymatic methods using alcohol dehydrogenases (ADHs) have also been explored for the stereoselective reduction of the ketone precursor, offering high enantioselectivity.

A different approach starts from (1R)-1-phenylethanamine, a chiral precursor. Reacting this with pyrrolidine through reductive amination, using mild conditions such as sodium cyanoborohydride (NaBH₃CN) in methanol, helps to preserve the existing stereocenter.

Table 1: Comparison of Synthetic Routes from Key Precursors

| Method | Key Precursor(s) | Key Reagents/Conditions | Typical Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-Phenyl-2-bromopentan-1-one, Pyrrolidine | Anhydrous Ethanol, Reflux (80°C) | ~78% | ~98% |

| Reductive Amination | 1-Phenylpentan-1-one, Pyrrolidine | Reductant (e.g., H₂/Catalyst), 60°C | ~65% | ~95% |

| Chiral Pool Synthesis | (1R)-1-phenylethanamine, Pyrrolidine | NaBH₃CN, Methanol, 0–25°C | - | High |

Data synthesized from literature reports.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. For pyrrolidine derivatives, multicomponent reactions are particularly powerful. A notable strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. rsc.org For instance, an azomethine ylide generated in situ from an amino acid (like sarcosine) and an aldehyde can react with a suitable dipolarophile to construct the pyrrolidine ring in a single step. rsc.orgchemistryviews.org

Another one-pot approach involves the van Leusen reaction, where p-toluenesulfonylmethyl isocyanide (TosMIC) reacts with a Michael acceptor derived from an aldehyde and an amine, leading to the formation of a pyrrole (B145914) ring, which can be a precursor to pyrrolidines. researchgate.net While not a direct synthesis of the target molecule, these strategies highlight versatile methods for creating substituted pyrrolidine scaffolds that can be adapted. chemistryviews.orgresearchgate.net

Chiral Resolution Strategies for Racemic Mixtures of 1-Phenyl-2-pyrrolidin-1-ylethanamine

Chiral resolution is a crucial process for separating enantiomers from a racemic mixture. This is often necessary when stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity.

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. stereoelectronics.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orgyoutube.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of a racemic amine like 1-phenyl-2-pyrrolidin-1-ylethanamine, a chiral acid such as (+)-tartaric acid can be used. libretexts.org The reaction produces a mixture of two diastereomeric salts. Due to their differing solubilities, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. libretexts.org The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine. libretexts.org

The efficiency of this method depends on several factors, including the choice of resolving agent and solvent. A study on the resolution of (S)-1-Phenyl-2-(p-tolyl)ethylamine achieved a high yield and enantiomeric excess by precipitating the less soluble diastereomeric salt from an isopropanol/water mixture. researchgate.net

The table below summarizes key aspects of this technique:

| Step | Description | Example Reagent for Amine Resolution |

|---|---|---|

| Salt Formation | Reaction of the racemic amine with a chiral resolving agent. | (+)-Tartaric Acid |

| Separation | Fractional crystallization based on different solubilities of the diastereomeric salts. | - |

| Liberation | Treatment of the separated diastereomeric salt with a base to recover the pure amine enantiomer. | Potassium Hydroxide (KOH) |

Kinetic resolution is a method that differentiates enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a particularly effective approach. wikipedia.org For instance, lipases are commonly used to catalyze the acylation of racemic amines. One enantiomer reacts faster with an acyl donor, leading to the formation of an acylated product, while the other enantiomer remains largely unreacted. wikipedia.orgnih.gov For example, in the kinetic resolution of (R,S)-1-phenylethanol, Novozyme 435 (a lipase) is used with vinyl acetate (B1210297) as the acyl donor. nih.gov This allows for the production of enantiomerically pure 1-phenylethanol. nih.gov

A key consideration in kinetic resolution is the trade-off between the yield of the desired product and its optical purity. stereoelectronics.org Stopping the reaction at the optimal time is crucial to achieve a high enantiomeric excess. stereoelectronics.org

The following table highlights the principles of kinetic resolution:

| Aspect | Description |

|---|---|

| Principle | Different reaction rates of enantiomers with a chiral catalyst or reagent. |

| Outcome | Enrichment of the less reactive enantiomer in the starting material. |

| Common Biocatalysts | Lipases (e.g., Novozyme 435, Candida antarctica lipase (B570770) B). wikipedia.orgresearchgate.net |

| Key Parameter | Reaction time, which influences both yield and enantiomeric excess. |

Chromatographic techniques offer another powerful tool for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method. capes.gov.br Alternatively, derivatization of the enantiomers with a chiral derivatizing agent can form diastereomers that can be separated on a standard achiral stationary phase. nih.gov

For the separation of chiral amines, derivatization with reagents like (R)-(+)-1-phenylethyl isocyanate or (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride can be employed to form diastereomeric ureas or amides, respectively. nih.gov These diastereomers can then be separated by reversed-phase HPLC. nih.gov The choice of derivatizing agent and chromatographic conditions is crucial for achieving good separation. nih.gov

The table below outlines the chromatographic separation approach:

| Method | Principle | Example |

|---|---|---|

| Direct Separation | Use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. | HPLC with a CSP derived from N-(3,5-dinitrobenzoyl) derivatives of amino acids. capes.gov.br |

| Indirect Separation | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Derivatization with (R)-(+)-1-phenylethyl isocyanate followed by reversed-phase HPLC. nih.gov |

A significant limitation of conventional kinetic resolution is that the maximum yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR combines kinetic resolution with in situ racemization of the unreacted enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer product.

Racemization can be achieved through various chemical or enzymatic methods. For example, in some enzymatic resolutions, the unreacted starting material can racemize in situ under the reaction conditions, leading to a yield greater than 50% for the desired enantiopure product. wikipedia.org In a study on the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, racemization was observed during the amide coupling step when using certain reagents, highlighting the importance of reagent selection to avoid unwanted racemization. nih.gov

Mechanistic Investigations and Reactivity Principles of 1r 1 Phenyl 2 Pyrrolidin 1 Ylethanamine and Its Analogues

Understanding Stereochemical Control in Reactions

The stereochemistry of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine and its analogs is a critical determinant of their reactivity and the stereochemical outcome of the reactions they mediate or participate in. The precise three-dimensional arrangement of atoms dictates the approach of reagents and stabilizes specific transition states, leading to highly selective transformations.

Analysis of Stereoselective and Stereospecific Outcomes

The utility of chiral amines like this compound is prominently demonstrated in their ability to direct the stereochemical course of reactions, leading to high diastereoselectivity and enantiomeric purity in the products. For instance, in the synthesis of β-substituted pyroglutamic acids, Michael addition reactions involving chiral precursors can yield products with high diastereo- and enantiomeric purity. nih.gov The configuration of the chiral reactants plays a crucial role; reactions between a chiral (S)-configured Ni(II) complex and (R)-configured Michael acceptors have been shown to proceed with remarkable stereoselectivity. nih.gov

This high degree of control is also evident in the diastereoselective synthesis of α-alkylated methamphetamines from ephedrine (B3423809) derivatives. A study detailing this process reported the synthesis of various (1R,2S)-α-alkylated-1-phenyl-2-methylaminopropan-1-ol hydrochlorides with high optical purity. The diastereomeric ratio and enantiomeric excess (ee) of these products underscore the precise stereochemical control exerted by the chiral precursor. researchgate.net

Table 1: Diastereoselective Synthesis of (1R,2S)-α-Alkylated-1-phenyl-2-methylaminopropan-1-ol Hydrochlorides

| Compound | R-group | Diastereomeric Ratio (1S,2R : 1R,2S) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 11a | Methyl | 10 : 90 | 99.2 |

| 11b | Ethyl | 08 : 92 | 99.5 |

| 11c | Propyl | 07 : 93 | 99.3 |

| 11d | Isopropyl | 12 : 88 | 98.9 |

| 11e | Butyl | 06 : 94 | 99.1 |

Data sourced from a study on the diastereoselective synthesis of α-alkylated methamphetamines. researchgate.net

Furthermore, in photocatalytic asymmetric syntheses, chiral amine fragments derived from phenylglycinol act as the source of chiral information. acs.org These processes can achieve high stereoselectivity, for example, producing γ-chiral α-trialkyl-α-tertiary amines with a 93:7 enantiomeric ratio (e.r.). acs.org

Elucidation of Transition State Structures and Energetics in Chiral Amine Synthesis

The stereochemical outcomes observed in reactions involving chiral amines are rationalized by the structure and energetics of the transition states. Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating these transient structures. For example, in the photocatalytic synthesis of α-tertiary amines, DFT studies support a model where an intramolecular hydrogen bond rigidifies the transition state during the enantiodetermining step, ensuring efficient chirality transfer. acs.org

A proposed chairlike transition state in the 1,5-hydrogen atom transfer (HAT) process helps to explain the high stereoselectivity by minimizing 1,3-diaxial interactions between substituents. acs.org Similarly, in the Grignard reaction of optically active α-aminoketones, a five-membered cyclic transition state is proposed. researchgate.net This intermediate involves hydrogen bonding between the amino group's hydrogen and the carbonyl carbon, which freezes the ketone's conformation and directs the nucleophilic attack of the Grignard reagent from the less hindered side. researchgate.net This controlled approach is crucial for establishing the desired stereocenter.

Roles as Chiral Building Blocks and Precursors in Organic Reactions

Chiral amines, including this compound, are invaluable as chiral building blocks. nih.govenamine.netsigmaaldrich.combldpharm.com They serve as foundational scaffolds for the synthesis of more complex, biologically active molecules, where chirality is often a prerequisite for function. enamine.net

Inducing Chirality in Complex Molecular Architectures

The inherent chirality of these amines can be transferred to new molecular structures during a reaction. A notable example is the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines, where a commercially available phenylglycinol derivative serves as the source of both the nitrogen atom and the chiral information. acs.org This approach demonstrates how a relatively simple chiral molecule can be used to control the absolute stereochemistry of the products in the construction of complex tertiary amines. acs.org The process involves the stereocontrolled addition of α-amino radicals to alkenes, a challenging transformation in radical chemistry. acs.org

The use of chiral building blocks is a cornerstone of modern medicinal chemistry, as the interaction between a drug and its biological target is highly dependent on a precise stereochemical match. enamine.net The synthesis of complex chiral drugs often relies on the modification of existing chiral pool compounds or asymmetric synthesis starting from chiral precursors. enamine.netnih.gov

Formation of Chiral Enamines and their Reactivity in Michael Additions

A key reactive intermediate formed from chiral secondary amines like those with a pyrrolidine (B122466) moiety is the chiral enamine. These enamines are crucial in organocatalysis, particularly in carbon-carbon bond-forming reactions such as the Michael addition. nih.gov

The generally accepted mechanism for the amine-catalyzed Michael addition of a carbonyl compound to a nitroalkene begins with the condensation of the chiral amine and the carbonyl compound to form a chiral enamine. nih.gov This enamine then acts as a nucleophile, attacking the electrophilic nitroalkene. This addition step forms an iminium intermediate. Subsequent hydrolysis of the iminium ion releases the final Michael adduct and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle. nih.gov The stereochemical outcome of the reaction is dictated by the structure of the chiral enamine, which shields one face of the molecule, directing the electrophile to attack from the opposite face. nih.gov

Mechanistic Aspects of Derivative Formation

This compound serves as a precursor for various derivatives with tailored properties. The synthesis of these derivatives often involves specific mechanistic pathways that preserve or controllably alter the stereochemistry of the parent molecule.

For instance, studies on pyrovalerone analogs, which are derivatives of 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one, reveal how structural modifications influence biological activity. nih.gov Changing the substituent on the phenyl ring or altering the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) can cause a substantial loss in binding potency at monoamine transporters. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| (1R,2S)-α-Alkylated-1-phenyl-2-methylaminopropan-1-ol hydrochloride |

| α-alkylated methamphetamine |

| Ephedrine |

| Phenylglycinol |

| α-trialkyl-α-tertiary amine |

| β-substituted pyroglutamic acid |

| (1S,2R)-α-alkylephedrine |

| Pyrovalerone |

| 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one |

| N-acetyl glycine |

| Cbz-glycine phosphonate |

| (1R, 2S)-2-Methyl-1-cyclohexanol |

| 2-methyl-1-cyclohexanone |

| (1R, 2S)-cis-amino alcohol |

| Indanone |

| Indanol |

| Indene |

| (1S, 2S)-1-Azido-2-methylcyclohexane |

| Triphenylphosphine |

| Diethyl azodicarboxylate |

| Diphenylphosphoryl azide |

| 2-benzylidene-3-quinuclidinone |

| 2-(3,4,5-trimethoxybenzylidene)-3-quinuclidinone |

| methyl pyroglutamate |

| 7-methoxy-10a-hydroxymethyl-1,2,3,9,10,10a-hexahydrophenanthrene |

| (S)-3-Ethoxypyrrolidine |

| (S)-2-(3-Pyrrolidinyl)-2-propanol Hydrochloride |

| (S)-1-(4-Chlorophenyl)ethanamine hydrochloride |

| Methyl[(2S)-pyrrolidin-2-ylmethyl]amine |

| (S)-6-Bromochroman-4-amine |

| (S)-3-Chloropyrrolidine hydrochloride |

| Methyl (R)-2-(3-Piperidyl)acetate Hydrochloride |

Cyclization Reactions: Bischler–Napieralski and Related Processes

The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization that transforms β-arylethylamides into 3,4-dihydroisoquinolines. This reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids and related heterocyclic systems. For a primary amine like this compound, a necessary preliminary step is its acylation to form the corresponding N-acyl-β-arylethylamide substrate required for the cyclization.

The reaction is typically carried out in refluxing acidic conditions using a dehydrating agent. Commonly employed reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The reaction's success is often enhanced by the presence of electron-donating groups on the phenyl ring, which activate it toward intramolecular electrophilic aromatic substitution.

Mechanism and Stereochemical Implications

Two primary mechanisms are proposed for the Bischler-Napieralski reaction. One pathway involves the formation of a nitrilium ion intermediate prior to cyclization. An alternative mechanism suggests the intermediacy of a dichlorophosphoryl imine-ester. The prevailing pathway can be influenced by the specific reactants and conditions used. A significant side reaction can be the retro-Ritter reaction, which leads to the formation of styrenes, particularly when the intermediate nitrilium salt is stabilized by conjugation.

Critically, when a chiral β-arylethylamide is used, the Bischler-Napieralski reaction can proceed with stereoselectivity. Research on chiral analogues, such as (S)-1-alkyl-1,2-diphenylethylamides, has demonstrated the first instances of an asymmetric Bischler–Napieralski reaction where the cyclization discriminates between two diastereotopic aryl groups. In these cases, using a POCl₃–P₂O₅ reagent system, 3-alkyl-4-phenyl-1,2-dihydroisoquinolines were generated with high diastereomeric excess (de), demonstrating that the inherent chirality of the starting material effectively guides the stereochemical course of the ring-closure.

The resulting chiral dihydroisoquinolines are themselves valuable synthetic intermediates. For example, they can be stereoselectively reduced using reagents like lithium aluminium hydride (LiAlH₄) to furnish 1,2,3,4-tetrahydroisoquinolines, which possess three defined stereogenic centers.

| Precursor Amide Substituent (R) | Diastereomeric Excess (% de) |

| Methyl | 80 |

| Ethyl | 88 |

| Isopropyl | 91 |

Table 1: Influence of amide substituents on the stereoselectivity of the asymmetric Bischler–Napieralski reaction of (S)-N-acyl-1,2-diphenylethylamides, demonstrating diastereoselective cyclization. Data sourced from reference.

Functionalization and Derivatization Strategies

The structure of this compound and its analogues allows for a wide array of functionalization and derivatization reactions. These modifications can be used to modulate the compound's properties or to prepare more complex molecular architectures. Strategies often target the primary amine, the phenyl ring, or the pyrrolidine heterocycle.

Amine and Pyrrolidine Modifications

The primary amine is a key reactive handle. As mentioned, its acylation is the gateway to Bischler-Napieralski cyclizations. Furthermore, this amine can undergo various other transformations common to primary amines. In related systems, such as pyrovalerone analogues, the pyrrolidine ring is typically introduced by reacting an α-bromoketone with pyrrolidine itself. This highlights the nucleophilic character of the pyrrolidine nitrogen. N-alkylation can also occur, though it may present as an undesired side reaction at elevated temperatures, leading to quaternary ammonium (B1175870) salts.

Phenyl Ring Functionalization

The phenyl group is amenable to numerous aromatic substitution and coupling reactions, allowing for the introduction of diverse substituents. Strategies reported for structurally related 1-phenyl-2-pyrrolidinyl ketones are illustrative of the possibilities:

Friedel-Crafts Acylation: This reaction, applied to precursor molecules like toluene (B28343) or acetanilide, allows for the introduction of keto groups onto the aromatic ring.

Halogenation: Selective bromination of the phenyl ring can be achieved, providing a handle for further transformations.

Cross-Coupling Reactions: Halo-substituted analogues serve as substrates for powerful carbon-carbon bond-forming reactions. For instance, Sonogashira coupling can be used to introduce alkyne moieties, while Stille coupling enables the attachment of various heterocyclic systems.

Nitration: The introduction of a nitro group onto the phenyl ring can be accomplished through oxidation of an amino-substituted precursor using agents like hydrogen peroxide in trifluoroacetic anhydride.

Modifications at the Benzylic Position

The carbon atom bearing the phenyl group and the amine (the benzylic position) is also a site for functionalization. The synthesis of many pyrovalerone analogues begins with the selective α-bromination of a precursor ketone, followed by nucleophilic substitution with pyrrolidine. Furthermore, reduction of the ketone in pyrovalerone analogues using reagents like LiAlH₄ yields the corresponding secondary alcohol, creating a new stereocenter and a mixture of diastereomers.

| Reaction Type | Reagent(s) / Conditions | Target Site | Resulting Derivative |

| Acylation | Acyl Chloride / Anhydride | Primary Amine | N-Acyl Amide |

| Friedel-Crafts Acylation | Valeroyl Chloride, AlCl₃ | Phenyl Ring (of precursor) | Phenyl Ketone |

| α-Bromination | Br₂, AlCl₃ | Benzylic Carbon (of ketone) | α-Bromo Ketone |

| Nucleophilic Substitution | Pyrrolidine | α-Bromo Ketone | α-Pyrrolidinyl Ketone |

| Sonogashira Coupling | Propyne, Pd Catalyst | Aryl Halide | Aryl-Alkyne |

| Stille Coupling | Stannylated Heterocycle, Pd Catalyst | Aryl Halide | Aryl-Heterocycle |

| Reduction | LiAlH₄ | Ketone | Secondary Alcohol |

Table 2: Summary of selected functionalization and derivatization strategies applicable to this compound and its ketone analogues. Data sourced from references.

Strategic Applications of 1r 1 Phenyl 2 Pyrrolidin 1 Ylethanamine in Complex Molecule Synthesis

Contribution to Natural Product Synthesis and Bioactive Scaffolds

The intricate and stereochemically rich structures of natural products present a significant challenge to synthetic chemists. (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine has proven to be a useful tool in addressing these challenges, facilitating the enantioselective synthesis of various natural product skeletons and their analogues.

Synthesis of Germacrane Sesquiterpenes

While direct and specific examples of the application of this compound in the synthesis of Germacrane Sesquiterpenes are not extensively documented in the available literature, the principles of asymmetric catalysis and the use of chiral ligands strongly suggest its potential utility. The synthesis of the germacrane skeleton often involves key cyclization reactions where stereocontrol is paramount. Chiral ligands derived from diamines are known to be effective in metal-catalyzed reactions that can be applied to such synthetic challenges. The unique steric and electronic properties of this compound could, in principle, be harnessed to influence the stereochemical outcome of key bond-forming events in the construction of these complex sesquiterpenes.

Role in Protoberberine Alkaloid Synthesis

The protoberberine alkaloids are a large and structurally diverse family of isoquinoline (B145761) alkaloids with a wide range of biological activities. The asymmetric synthesis of these compounds is of great interest to the pharmaceutical industry. Chiral auxiliaries and ligands play a crucial role in establishing the key stereocenters found in these molecules.

Although specific reports detailing the direct use of this compound in the synthesis of protoberberine alkaloids are limited, the broader class of chiral vicinal diamines has been successfully employed as ligands for transition metals in asymmetric reactions that are central to the construction of the protoberberine core. sigmaaldrich.com These reactions often involve asymmetric hydrogenations, cyclizations, or carbon-carbon bond formations where the chiral ligand dictates the stereochemical course of the reaction. Given its structural similarities to other effective chiral diamine ligands, it is plausible that this compound could serve as an effective chiral controller in the enantioselective synthesis of protoberberine alkaloids and their derivatives.

Applications in Related Natural Product Mimics and Analogues

The development of synthetic analogues of natural products is a critical aspect of medicinal chemistry, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties. This compound and its derivatives can serve as valuable chiral building blocks in the synthesis of these mimics. By incorporating this chiral scaffold, chemists can systematically vary other parts of the molecule to create libraries of compounds for biological screening. The pyrrolidine (B122466) moiety is a common structural motif in many biologically active natural products, and the use of a pre-defined chiral pyrrolidine derivative simplifies the synthetic route to complex analogues.

Construction of Chiral Intermediates for Advanced Materials and Pharmaceuticals

The demand for enantiomerically pure compounds extends beyond natural product synthesis into the realms of materials science and pharmaceutical development. This compound serves as a valuable precursor for the construction of chiral intermediates that are subsequently used to create advanced materials with unique properties and to develop stereodefined drug candidates.

Precursors for Optically Active Polymeric Materials

Optically active polymers have garnered significant attention due to their potential applications in chiral separations, asymmetric catalysis, and as chiroptical materials. The synthesis of these polymers often relies on the use of chiral monomers. This compound can be chemically modified to introduce a polymerizable functional group, thereby transforming it into a chiral monomer.

The polymerization of such chiral monomers can lead to the formation of polymers with a well-defined helical structure or with chiral side chains that impart optical activity to the bulk material. The specific rotation and other chiroptical properties of the resulting polymer are directly influenced by the stereochemistry of the starting chiral amine. While the direct polymerization of this compound itself is not a common strategy, its derivatives containing vinyl, acrylate, or other polymerizable moieties are viable precursors for the synthesis of optically active polymers.

| Monomer Type | Polymerization Method | Potential Application |

| Styrenic derivative | Free-radical polymerization | Chiral stationary phase for HPLC |

| Acrylate derivative | Controlled radical polymerization | Asymmetric catalysis |

| Diene derivative | Anionic polymerization | Chiroptical sensors |

Development of Stereodefined Building Blocks for Drug Candidates

The vast majority of modern pharmaceuticals are chiral molecules, and it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the development of synthetic methods to produce enantiomerically pure drug candidates is of paramount importance.

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. nih.govkpi.ua Its pre-defined stereochemistry can be transferred to the target molecule, obviating the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. The pyrrolidine ring is a common feature in many approved drugs, and the presence of the phenylethylamine moiety provides a handle for further chemical modifications. nih.govkpi.ua

The use of this compound and its derivatives as chiral auxiliaries is another key strategy. researchgate.net In this approach, the chiral amine is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the chiral auxiliary is cleaved and can often be recovered and reused. This methodology has been successfully applied to the asymmetric synthesis of a wide range of pharmaceutical building blocks, including non-natural amino acids, chiral alcohols, and complex heterocyclic systems. nih.gov

Analytical and Spectroscopic Characterization in Academic Research of 1r 1 Phenyl 2 Pyrrolidin 1 Ylethanamine

Methods for Enantiomeric Purity and Absolute Configuration Determination

The determination of enantiomeric purity and the confirmation of the absolute configuration of (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine are critical steps in its synthesis and application. Various analytical techniques are employed to achieve this, each with its own advantages.

Diastereomeric Salt Formation for Chiral Purity Assessment

A classical method for assessing chiral purity involves the formation of diastereomeric salts. This technique relies on the reaction of the racemic or enantiomerically enriched amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. While effective, this method is often labor-intensive and may not provide the high accuracy of modern chromatographic and spectroscopic techniques. For instance, the enantiomeric excess of similar chiral amines can be determined through this method, although it is often used in conjunction with other analytical tools for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis. nih.gov The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers of a chiral compound, allowing for their differentiation and quantification in an NMR spectrum. nih.gov For example, in the analysis of analogous chiral compounds, the reaction with a chiral acid can lead to the formation of diastereomers that exhibit distinct signals in the 1H NMR spectrum, enabling the determination of their ratio. nih.gov Specifically, the protons adjacent to the chiral center often show the most significant chemical shift differences.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. Polysaccharide-based CSPs are among the most widely used for the enantioseparation of a broad range of chiral compounds. nih.gov The choice of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. For the analysis of this compound, a chiral HPLC method would provide a direct and accurate measure of its enantiomeric purity, often achieving greater than 99.5% enantiomeric excess.

Table 1: Comparison of Methods for Enantiomeric Purity Determination

| Method | Principle | Advantages | Limitations |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Can be used for preparative scale resolution. | Labor-intensive, may not be highly accurate. |

| Chiral NMR Spectroscopy | Use of chiral additives to induce chemical shift non-equivalence. | Provides structural information, non-destructive. | Requires chiral auxiliaries, sensitivity can be an issue. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and sensitivity, widely applicable. nih.gov | Requires specialized and often expensive columns. |

Structural Confirmation Techniques in Synthetic Organic Chemistry

The confirmation of the chemical structure of this compound and its derivatives is essential. A combination of spectroscopic methods is typically employed for unambiguous structural elucidation.

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

When novel derivatives of this compound are synthesized, a comprehensive spectroscopic analysis is required to confirm their structure. This typically includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. For instance, in derivatives of similar structures, the chemical shifts of the pyrrolidine (B122466) ring protons are typically observed in the range of δ 2.5–3.5 ppm in the ¹H NMR spectrum, while the aromatic phenyl signals appear between δ 7.2–7.8 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For example, the N-H stretching vibrations of the amine group and the C-N stretching vibrations would be expected in the IR spectrum of this compound.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchwithnj.comcore.ac.uk This technique offers an unambiguous three-dimensional representation of the molecule.

Table 2: Spectroscopic Data for Structural Elucidation of a Hypothetical Derivative: N-Methyl-(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine

| Technique | Expected Observations |

| ¹H NMR | Signals for the phenyl protons, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the pyrrolidine ring, the pyrrolidine ring protons, and the N-methyl protons. uni.lu |

| ¹³C NMR | Resonances for the aromatic carbons, the chiral methine carbon, the methylene carbons, the pyrrolidine ring carbons, and the N-methyl carbon. nih.gov |

| HRMS | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. uni.lu |

| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and potentially N-H stretching vibrations. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing enantiopure (1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine?

- Methodology :

- Chiral pool synthesis : Use (1R)-1-phenylethanamine (a chiral precursor) as a starting material. React with pyrrolidine via reductive amination under mild conditions (e.g., NaBH₃CN in methanol at 0–25°C) to preserve stereochemistry .

- Resolution : Separate enantiomers using chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .

Q. How is the compound characterized structurally and analytically?

- Analytical workflow :

- Data interpretation : Ensure consistency between crystallographic Flack parameters and chiral HPLC retention times to resolve ambiguities .

Q. What pharmacological targets are associated with this compound?

- Key findings :

- The compound’s structural analogs (e.g., N-methyl derivatives) inhibit amine oxidase B (MAO-B), a target for neurodegenerative disease research. Validate activity via enzyme inhibition assays (IC₅₀ determination) .

- Secondary targets include dopamine transporters ; use radioligand binding assays (³H-WIN 35,428) to assess affinity .

Advanced Research Questions

Q. How can conflicting stereochemical data (e.g., X-ray vs. CD) be resolved?

- Troubleshooting :

- Re-examine crystallographic data : Use SHELXL’s twin refinement for centrosymmetric pseudo-merohedral twinning. Compare Flack (η) and Hooft (x) parameters to distinguish true chirality from artifacts .

- Cross-validation : Combine CD spectroscopy with vibrational circular dichroism (VCD) to detect conformational flexibility influencing optical activity .

Q. What computational methods optimize enantioselectivity in synthetic routes?

- Protocol :

DFT modeling : Calculate transition-state energies (B3LYP/6-31G*) for competing stereochemical pathways.

Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-phosphoric acid) to predict enantiomeric excess (ee) .

- Validation : Compare computed ee values with experimental HPLC results. Adjust catalyst loading or solvent polarity to minimize deviations.

Q. How do structural modifications (e.g., fluorination) impact pharmacological activity?

- Experimental design :

- Synthesis : Introduce fluorine at the phenyl ring (para position) via electrophilic substitution. Confirm regiochemistry via ¹⁹F NMR .

- Activity assays : Test fluorinated analogs against MAO-B using kinetic fluorescence assays. Corrogate lipophilicity (logP) changes with IC₅₀ shifts .

- Data analysis : Use QSAR models to link electronic effects (Hammett σ constants) to inhibitory potency.

Data Contradiction Analysis

Q. Why might NMR NOESY correlations contradict X-ray-derived conformations?

- Root causes :

- Solution vs. solid-state dynamics : NOESY captures time-averaged conformations in solution, whereas X-ray shows static crystal packing.

- Solvent effects : Polar solvents (e.g., DMSO) stabilize extended conformations, while crystalline environments favor intramolecular H-bonding .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.